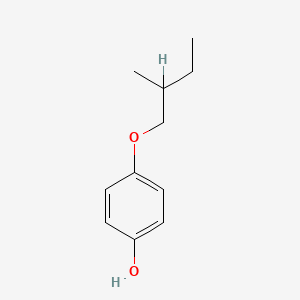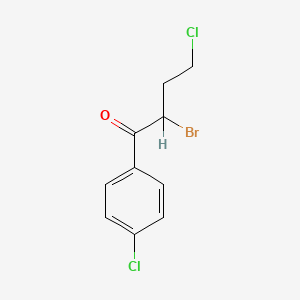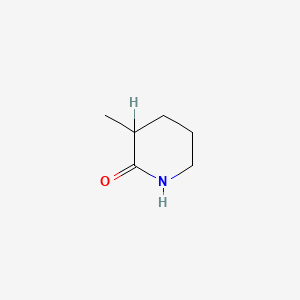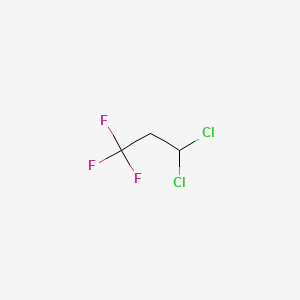
3,3-二氯-1,1,1-三氟丙烷
描述
3,3-Dichloro-1,1,1-trifluoropropane is an organofluorine compound with the molecular formula C3H3Cl2F3. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in the field of synthetic chemistry.
科学研究应用
3,3-Dichloro-1,1,1-trifluoropropane has several scientific research applications, including:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1,1,1-trifluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropane with chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dichloro-1,1,1-trifluoropropane often involves the use of large-scale reactors where 1,1,1-trifluoropropane is continuously fed into the reactor along with chlorine gas. The reaction is catalyzed by a suitable catalyst, such as iron chloride, and the product is separated and purified through distillation.
化学反应分析
Types of Reactions
3,3-Dichloro-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3-chloro-1,1,1-trifluoropropane.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-1,1,1-trifluoropropane and 3-amino-1,1,1-trifluoropropane.
Reduction Reactions: The major product is 3-chloro-1,1,1-trifluoropropane.
Oxidation Reactions: Products include 3,3-dichloro-1,1,1-trifluoropropanoic acid and other oxidized derivatives.
作用机制
The mechanism of action of 3,3-Dichloro-1,1,1-trifluoropropane involves its interaction with various molecular targets, including enzymes and proteins. The presence of chlorine and fluorine atoms allows it to form strong bonds with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can further interact with molecular targets.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoropropane: Lacks the chlorine atoms present in 3,3-Dichloro-1,1,1-trifluoropropane.
3-Chloro-1,1,1-trifluoropropane: Contains only one chlorine atom compared to two in 3,3-Dichloro-1,1,1-trifluoropropane.
3,3-Dichloro-1,1-difluoropropane: Contains one less fluorine atom compared to 3,3-Dichloro-1,1,1-trifluoropropane.
Uniqueness
3,3-Dichloro-1,1,1-trifluoropropane is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one or more of these atoms.
属性
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTIOZOVDUUXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196684 | |
| Record name | HCFC 243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-69-5 | |
| Record name | 3,3-Dichloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCFC 243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable conformations of 3,3-Dichloro-1,1,1-trifluoropropane and how were they determined?
A1: The research identified two possible conformers for 3,3-Dichloro-1,1,1-trifluoropropane, categorized as gauche (G) and trans (T) based on the orientation around the H-C-C-C dihedral angle. Theoretical calculations revealed that the gauche (G) conformer exhibits significantly greater stability than the trans (T) form, with an energy difference exceeding 10 kJ/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


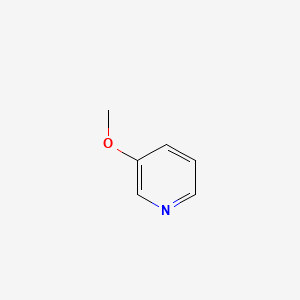

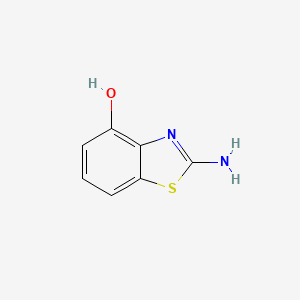
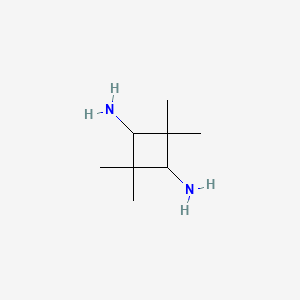
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
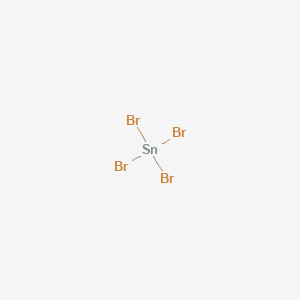
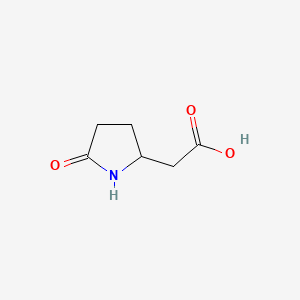
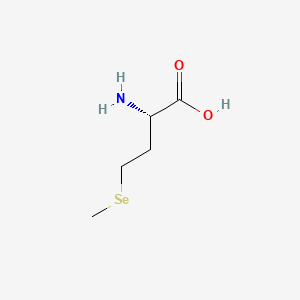

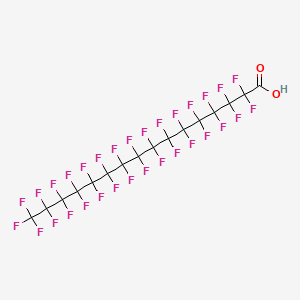
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)
